ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethylenebis(1-indenyl)titanium(IV) dichloride involves strategic methods to ensure the formation of the desired metallocene compound. Kelly et al. (2003) describe a short synthesis route that relies on efficient alkylation and subsequent conversion steps, highlighting the importance of precise chemical reactions to achieve the target structure (Kelly et al., 2003). Similarly, Wild et al. (1982) provide insights into the synthesis and molecular structures of chiral ansa-titanocene derivatives, demonstrating the versatility of synthetic approaches for producing ethylenebis(1-indenyl)titanium(IV) dichloride and its derivatives (Wild et al., 1982).

Molecular Structure Analysis

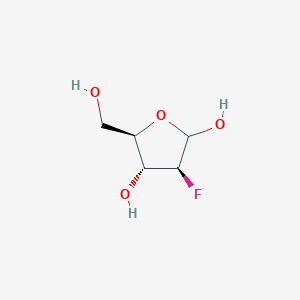

The molecular structure of ethylenebis(1-indenyl)titanium(IV) dichloride is characterized by its ansa-metallocene framework, where the titanium center is coordinated to two indenyl ligands bridged by an ethylene group. Halterman et al. (1998) delve into the structural details of metallocenes, providing valuable information on their symmetry and the coordination environment around the metal center (Halterman et al., 1998).

Chemical Reactions and Properties

Ethylenebis(1-indenyl)titanium(IV) dichloride engages in various chemical reactions, primarily serving as a catalyst in polymerization processes. Alt et al. (2001) highlight its role in ethylene polymerization, emphasizing the influence of ligand substituents on catalytic activity (Alt et al., 2001).

Physical Properties Analysis

The physical properties of ethylenebis(1-indenyl)titanium(IV) dichloride, such as solubility, melting point, and stability, are crucial for its handling and application in catalysis. Collins et al. (1988) revisited the X-ray structures of related compounds, providing insights that can be extrapolated to understand the physical characteristics of ethylenebis(1-indenyl)titanium(IV) dichloride (Collins et al., 1988).

Chemical Properties Analysis

The chemical properties, including reactivity and catalytic performance of ethylenebis(1-indenyl)titanium(IV) dichloride, are central to its applications. Studies like those by Fachinetti et al. (1976) offer a glimpse into the reactivity and potential catalytic applications of titanium(IV) complexes, shedding light on the versatile chemical properties of these compounds (Fachinetti et al., 1976).

Mécanisme D'action

Target of Action

Ethylenebis(1-indenyl)titanium(IV) dichloride is a catalyst . As a catalyst, its primary targets are the reactants in the chemical reactions it facilitates. It interacts with these reactants to lower the activation energy of the reaction and increase the rate of the reaction.

Mode of Action

The compound interacts with its targets by forming temporary bonds. This interaction changes the structure of the reactants, making it easier for them to react with each other. After the reaction is complete, the catalyst is released unchanged, ready to facilitate another reaction.

Pharmacokinetics

Result of Action

The primary result of the action of ethylenebis(1-indenyl)titanium(IV) dichloride is the acceleration of the chemical reaction it catalyzes. It enables the reaction to proceed at a faster rate or under milder conditions than would be possible without the catalyst.

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE can be achieved through a Grignard reaction followed by a metathesis reaction.", "Starting Materials": [ "1-bromo-2-methylbenzene", "magnesium", "1-indenyl chloride", "titanium tetrachloride", "ethylene" ], "Reaction": [ "Step 1: Preparation of phenylmagnesium bromide by reacting 1-bromo-2-methylbenzene with magnesium in anhydrous ether.", "Step 2: Reaction of phenylmagnesium bromide with 1-indenyl chloride to form 1-indenylphenylmethane.", "Step 3: Reaction of 1-indenylphenylmethane with titanium tetrachloride to form 1-indenylphenylmethyltitanium trichloride.", "Step 4: Addition of ethylene to 1-indenylphenylmethyltitanium trichloride to form ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE." ] } | |

Numéro CAS |

112531-76-7 |

Nom du produit |

ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE |

Formule moléculaire |

C20H16Cl2Ti 10* |

Poids moléculaire |

375.11 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)